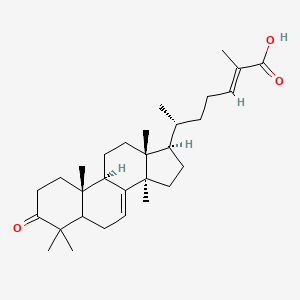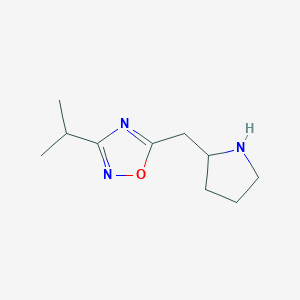![molecular formula C11H10N2 B13320119 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a quinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and quinoline system can interact with biological macromolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropa[a]naphthalene: Shares a similar cyclopropane ring structure but differs in the fused aromatic system.
1H-Cyclopropa[a]naphthalene,1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-: Another compound with a cyclopropane ring but with different substituents and saturation levels.
Uniqueness
1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile is unique due to its specific combination of a cyclopropane ring and a quinoline system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile |
InChI |
InChI=1S/C11H10N2/c12-5-7-1-2-11-10(3-7)9-4-8(9)6-13-11/h1-3,8-9,13H,4,6H2 |
InChI Key |
HQAPQWHVFQRDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C=CC(=C3)C#N)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



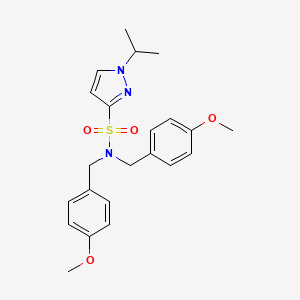

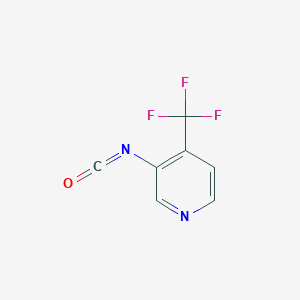
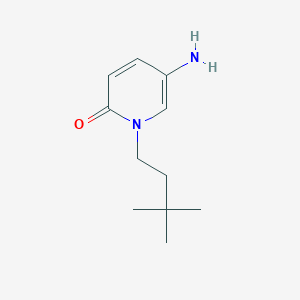


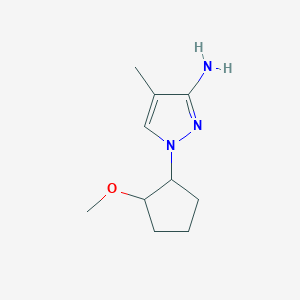
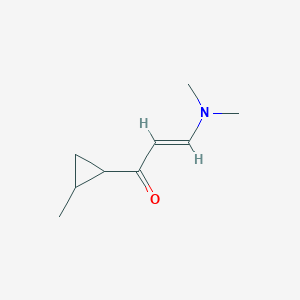
![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)

